molecular formula C7H11NO B596442 6-Azabicyclo[3.2.1]octan-3-one CAS No. 1211597-02-2

6-Azabicyclo[3.2.1]octan-3-one

Cat. No.: B596442
CAS No.: 1211597-02-2
M. Wt: 125.171
InChI Key: YKHKXSSNUGYASF-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.2.1]octan-3-one is a chiral bicyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This versatile building block is prized for its rigid, three-dimensional structure, which is beneficial for exploring and modulating biological space in drug discovery programs. The core azabicyclo[3.2.1]octane architecture is recognized as a key structural motif in the development of novel bioactive molecules . Research into this structural class has demonstrated substantial potential in several therapeutic areas. Notably, derivatives based on the azabicyclo[3.2.1]octane scaffold have been identified as potent, systemically available inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) . Inhibiting NAAA is a promising pharmacological strategy to manage inflammatory responses and pain by elevating levels of the endogenous lipid mediator palmitoylethanolamide (PEA) . Furthermore, related compounds have shown moderate to potent antiproliferative activity against various human cancer cell lines, including melanoma, pancreatic, and lung tumors, indicating the scaffold's value in oncology research . The ketone functional group at the 3-position of this molecule provides a versatile handle for synthetic elaboration, allowing researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable intermediate for constructing more complex molecules aimed at novel biological targets. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-2-5-1-6(3-7)8-4-5/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHKXSSNUGYASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305278
Record name 6-Azabicyclo[3.2.1]octan-3-one
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211597-02-2
Record name 6-Azabicyclo[3.2.1]octan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211597-02-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azabicyclo[3.2.1]octan-3-one
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Synthetic Methodologies for 6 Azabicyclo 3.2.1 Octan 3 One and Its Derivatives

Classical Approaches to the 6-Azabicyclo[3.2.1]octane Framework

Traditional methods for constructing the 6-azabicyclo[3.2.1]octane core often involve multi-step sequences starting from readily available precursors or employing rearrangement reactions to form the characteristic bridged bicyclic structure.

Multi-Step Conversions from Precursors (e.g., 6-oxabicyclo[3.2.1]oct-3-en-7-one)

A well-established route to 6-substituted 6-azabicyclo[3.2.1]octan-3-ones begins with the precursor 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.orgrsc.org This three-step synthesis is versatile, allowing for the preparation of both racemic and optically active products. rsc.orgrsc.org The general sequence is outlined below:

Lactone Ring Opening: The synthesis commences with the aminolysis of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with a primary amine (R-NH₂). This reaction opens the lactone to form an amide. rsc.orgrsc.org

Reduction: The resulting amide is then reduced, typically using a powerful reducing agent like lithium aluminium hydride (LiAlH₄), to yield an amino alcohol. rsc.orgrsc.org

Allylic Oxidation: The final step involves the allylic oxidation of the amino alcohol with manganese dioxide (MnO₂) to furnish the desired 6-substituted 6-azabicyclo[3.2.1]octan-3-one. rsc.org This oxidation proceeds without the need to isolate the intermediate monocyclic ketone. rsc.org

This methodology has been successfully applied to synthesize various derivatives, including (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one. researchgate.net

Table 1: Multi-Step Synthesis of 6-Substituted 6-Azabicyclo[3.2.1]octan-3-ones from 6-Oxabicyclo[3.2.1]oct-3-en-7-one. rsc.orgrsc.org
StepReactionReagentsIntermediate/Product
1Lactone Ring OpeningPrimary Amine (R-NH₂)Amide
2ReductionLithium Aluminium Hydride (LiAlH₄)Amino Alcohol
3Allylic OxidationManganese Dioxide (MnO₂)6-Substituted this compound

Ring Expansion and Rearrangement Reactions (e.g., Beckmann rearrangement of norcamphor (B56629) derived oximes to 2-azabicyclo[3.2.1]octan-3-one)

Ring expansion and rearrangement reactions provide another classical avenue to azabicyclic systems. The Beckmann rearrangement, a well-known acid-mediated transformation of oximes to amides, has been explored for the synthesis of the isomeric 2-azabicyclo[3.2.1]octan-3-one from norcamphor-derived oximes. masterorganicchemistry.comrsc.org While the direct Beckmann rearrangement of norcamphor oxime itself can be low-yielding and produce a mixture of lactam products, modifications to the substrate or reaction conditions can improve the outcome. rsc.org For instance, the rearrangement of the E/Z oxime of a norcamphor derivative using methanesulfonyl chloride and triethylamine (B128534) can lead to the desired lactam in good yield. rsc.org

Photochemical rearrangements of bicyclo[2.2.1]heptanone oximes, such as those derived from (+)-camphor and (+)-fenchone, also yield a mixture of 2-azabicyclo[3.2.1]octanone and 3-azabicyclo[3.2.1]octanone isomers. rsc.org

More directly related to the 6-azabicyclo[3.2.1]octane skeleton, a tandem epoxide opening-induced rearrangement has been developed. nih.gov This Lewis acid-induced cascade reaction transforms an epoxytropinone (an 8-azabicyclo[3.2.1]octane derivative) into a 7-allylated this compound, which serves as a precursor for the alkaloid (±)-peduncularine. nih.gov Another notable rearrangement involves the treatment of a 2-azabicyclo[2.2.2]oct-5-ene derivative with N-bromosuccinimide in aqueous dimethoxyethane, which results in a rearranged bromohydrin that is a precursor to the 6-azabicyclo[3.2.1]octan-4-one system. rsc.org

Modern Synthetic Strategies for Enhanced Efficiency and Selectivity

Contemporary synthetic efforts have focused on developing more efficient and selective methods for constructing the 6-azabicyclo[3.2.1]octane core. These strategies often employ advanced catalytic systems and novel reaction pathways to achieve the desired molecular architecture in fewer steps and with greater control.

Intramolecular C–H Functionalization Approaches

Intramolecular C–H functionalization has emerged as a powerful tool for the synthesis of complex cyclic molecules. In the context of 6-azabicyclo[3.2.1]octan-3-ones, a noteworthy development is an ene reductase-enabled intramolecular β-C–H functionalization of substituted cyclohexanones. nih.govosti.govnih.govillinois.edu This chemoenzymatic cascade combines iridium photocatalysis with ene reductases (EREDs) to synthesize a range of 6-azabicyclo[3.2.1]octan-3-ones from readily available N-phenylglycines and cyclohexenones. nih.govosti.govnih.govillinois.edu The reaction is scalable and can be performed in a one-pot, two-step process. nih.govillinois.edu Mechanistic studies suggest the reaction involves the ERED-facilitated dehydrogenation of a 3-substituted cyclohexanone (B45756) to an α,β-unsaturated ketone, which then undergoes a spontaneous intramolecular aza-Michael addition. nih.govnih.govillinois.edu

Another approach involves a copper-catalyzed enantioselective alkene carboamination reaction. This method converts N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes with the formation of two new rings and two new stereocenters. nih.gov The C-C bond-forming arene addition represents a net C-H functionalization. nih.gov

Radical-Mediated Cyclization Reactions (e.g., carbamoyl (B1232498) radical cyclization)

Radical cyclizations offer a unique disconnection for the formation of the 6-azabicyclo[3.2.1]octane ring system. One such method is the tandem 4-exo-trig carbamoyl radical cyclization–dithiocarbamate (B8719985) group transfer reaction. worktribe.comnih.govresearchgate.net This approach has been investigated for its application to ring-fused β-lactams, which can be further elaborated to the 6-azabicyclo[3.2.1]octane framework. nih.govresearchgate.net The initial cyclization produces β-lactams fused to five-, six-, or seven-membered rings in good yields. nih.gov Subsequent transformations, including elimination of the dithiocarbamate group and a semipinacol rearrangement of the resulting diols, lead to keto-bridged bicyclic amides. nih.govnih.gov

Photochemical Transformations (e.g., vinylogous imide photochemistry)

Photochemical reactions provide a powerful means to construct complex molecular architectures that may be difficult to access through thermal methods. acs.org The photochemistry of vinylogous imides has been successfully applied to the synthesis of 6-azabicyclo[3.2.1]octan-3-ones. researchgate.netacs.orgacs.org This strategy involves an intramolecular [2+2] photocycloaddition of a vinylogous imide, followed by a retro-Mannich fragmentation. This sequence has been utilized in an approach to the hetisine (B12785939) alkaloids. researchgate.netacs.orgacs.org The use of photochemical transformations allows for the rapid assembly of the bicyclic core from relatively simple starting materials. acs.org

Table 2: Modern Synthetic Strategies for this compound and Derivatives
StrategyKey ReactionStarting MaterialsKey FeaturesReference
Intramolecular C–H FunctionalizationEne Reductase-Enabled β-C–H FunctionalizationN-phenylglycines and cyclohexenonesChemoenzymatic cascade, one-pot, gram-scale nih.govosti.govnih.govillinois.edu
Radical-Mediated CyclizationCarbamoyl Radical CyclizationRing-fused β-lactamsTandem reaction, forms fused systems worktribe.comnih.govresearchgate.net
Photochemical TransformationVinylogous Imide PhotochemistryVinylogous imides[2+2] photocycloaddition/retro-Mannich cascade researchgate.netacs.orgacs.org

Palladium-Catalyzed Cyclization Processes

Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures, including the 6-azabicyclo[3.2.1]octane skeleton. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds in a controlled manner.

One notable application involves the transannular C–H functionalization of azabicycloalkanes. While initial methods required high temperatures and a large excess of aryl iodide, the development of a second-generation catalyst system has improved the efficiency of these reactions. nih.gov This improved system utilizes pyridine- and quinoline-carboxylate ligands to enhance the reaction rate, yield, and scope of palladium-catalyzed transannular C–H arylations of various azabicyclic systems, including those based on the azabicyclo[3.2.1]octane core. nih.gov Mechanistic studies suggest that these ligands help to prevent catalyst decomposition. nih.gov

Another approach involves the aminocarbonylation of alkenyl and aryl iodides using tropane-based amines like 8-azabicyclo[3.2.1]octan-3-one (nortropinone) as the N-nucleophile. nih.gov The use of a Pd(OAc)₂/2 PPh₃ catalyst system allows for the selective conversion of iodoalkenes to the corresponding amides. For less reactive iodo(hetero)arenes, the use of the bidentate ligand Xantphos is necessary to achieve selective formation of the desired N-acylnortropane derivatives. nih.gov

Furthermore, palladium-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives has been utilized to construct the 2-azabicyclo[3.2.1]octan-3-one core, which serves as a precursor for carbocyclic nucleosides. rsc.org

Enantioselective and Stereoselective Synthesis of this compound Scaffolds

The biological activity of molecules containing the 6-azabicyclo[3.2.1]octane framework is often dependent on their stereochemistry. Therefore, the development of enantioselective and stereoselective synthetic methods is crucial.

Chiral auxiliaries have been successfully employed to control the stereochemical outcome of reactions leading to 6-azabicyclo[3.2.1]octane derivatives. A general route starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one allows for the synthesis of both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. rsc.orgrsc.org In this method, the lactone is opened with an amine, followed by reduction with lithium aluminium hydride to yield an amino alcohol. rsc.orgrsc.org Subsequent allylic oxidation with manganese dioxide furnishes the bicyclic ketone. rsc.orgrsc.org

By using a chiral amine, such as R-α-methylbenzylamine, this sequence can be rendered stereoselective. The displacement of the R-α-methylbenzyl chiral auxiliary from the resulting diastereomeric alcohols via catalytic debenzylation and reductive amination provides optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols. rsc.orgrsc.org The absolute stereochemistry of the products can be established by comparison with derivatives of an optically enriched lactone. rsc.orgrsc.org Another example involves the use of an Evans chiral auxiliary in a regio- and stereoselective 1,3-dipolar cycloaddition to construct the tropane (B1204802) skeleton. rsc.org

Asymmetric catalysis offers a powerful and efficient means of accessing enantiomerically enriched 6-azabicyclo[3.2.1]octane derivatives. A notable example is the copper-catalyzed enantioselective alkene carboamination. scispace.comnih.gov This reaction converts N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes, forming two new rings and two new stereocenters in a single step. scispace.comnih.gov The use of a chiral bis(oxazoline) (Box) ligand, such as (R,R)-Ph-Box, complexed with Cu(OTf)₂, induces high enantioselectivity. nih.gov The reaction is thought to proceed through an enantioselective aminocupration followed by intramolecular C-C bond formation. scispace.comnih.gov

Table 1: Asymmetric Copper-Catalyzed Alkene Carboamination

Entry Substrate Catalyst Yield (%) Enantiomeric Excess (%)
1 N-mesyl-2,2-diphenylpenteneamine [Cu(OTf)₂] 76 -
2 N-mesyl-2,2-diphenylpenteneamine (R,R)-Ph-Box-Cu₂ - 67

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical catalysis to achieve novel transformations. A one-pot chemoenzymatic cascade has been developed for the synthesis of this compound scaffolds. nih.govosti.govillinois.edunih.gov This process combines iridium photocatalysis with ene reductases (EREDs) to facilitate an intramolecular β-C–H functionalization of substituted cyclohexanones. nih.govosti.govillinois.edunih.gov

The reaction starts with readily available N-phenylglycines and cyclohexenones. nih.govosti.govillinois.edunih.gov The EREDs enable a dehydrocyclization reaction, where a 3-substituted cyclohexanone derivative is dehydrogenated to form an α,β-unsaturated ketone. osti.govnih.gov This intermediate then undergoes a spontaneous intramolecular aza-Michael addition to yield the this compound product. osti.govnih.gov This chemoenzymatic approach can be performed on a gram scale and provides access to a variety of substituted 6-azabicyclo[3.2.1]octan-3-ones. nih.govillinois.edu

The reduction of the ketone functionality in this compound offers a direct route to the corresponding alcohols, which are valuable synthetic intermediates. The stereochemical outcome of this reduction is crucial for accessing specific diastereomers.

Methods have been developed for the stereoselective reduction of racemic and optically active 6-substituted-6-azabicyclo[3.2.1]octan-3-ones to the corresponding 3α- and 3β-ols. rsc.orgrsc.org For instance, the reduction of 6-phenyl-6-azabicyclo[3.2.1]octan-3-one with L-selectride selectively yields the 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol. nih.govillinois.edu This specific diastereomer is a key intermediate for the synthesis of compounds like azaprophen (B9026). nih.govosti.govillinois.edu In another example, the stereoselective reduction of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one provides (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. researchgate.net

Table 2: Stereoselective Reduction of this compound Derivatives

Substrate Reducing Agent Product
6-phenyl-6-azabicyclo[3.2.1]octan-3-one L-selectride 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol
(±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one Not specified (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol

Reactivity and Functional Group Interconversions of 6 Azabicyclo 3.2.1 Octan 3 One

Transformations at the Carbonyl Moiety

The ketone at the C-3 position is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the creation of stereocenters.

Stereoselective Reduction to Corresponding Alcohols (e.g., 6-azabicyclo[3.2.1]octan-3α-ols and -3β-ols)

The reduction of the carbonyl group in 6-azabicyclo[3.2.1]octan-3-one and its derivatives can yield two diastereomeric alcohols: the 3α-ol and the 3β-ol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the substituent on the nitrogen atom.

Methods have been developed for the stereoselective reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones to the corresponding 6-substituted-6-azabicyclo[3.2.1]octan-3α-ols and -3β-ols. rsc.orgrsc.org For instance, the reduction of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one has been shown to stereoselectively provide (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. rsc.orgresearchgate.net

A notable example of stereoselective reduction involves the use of L-selectride on 6-phenyl-6-azabicyclo[3.2.1]octan-3-one, which successfully yields the corresponding 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol. illinois.eduosti.gov These 3α-ol derivatives are key precursors for the synthesis of azaprophen (B9026) and its analogs. researchgate.netnih.govresearchgate.netcabbi.bioillinois.eduosti.gov Both chemical and enzymatic methods can be employed for the derivatization of this compound into these valuable alcohol intermediates. researchgate.netnih.govresearchgate.netcabbi.bioillinois.eduosti.gov

The following table summarizes the stereoselective reduction of various N-substituted 6-azabicyclo[3.2.1]octan-3-ones.

Starting MaterialReducing AgentProductReference
(±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-oneNot specified(±)-6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol rsc.orgresearchgate.net
6-Phenyl-6-azabicyclo[3.2.1]octan-3-oneL-Selectride6-Phenyl-6-azabicyclo[3.2.1]octan-3α-ol illinois.eduosti.gov
6-Substituted-6-azabicyclo[3.2.1]octan-3-oneVarious6-Substituted-6-azabicyclo[3.2.1]octan-3α-ols and -3β-ols rsc.orgrsc.org

Aldol (B89426) Condensation Reactions (e.g., 2-substituted derivatives)

The enolate of this compound can participate in aldol condensation reactions with various aldehydes to introduce substituents at the C-2 position. The synthesis of 2-substituted 8-azabicyclo[3.2.1]octan-3-ones has been achieved through aldol condensation in a dilute aqueous sodium hydroxide (B78521) solution. koreascience.kr For example, the reaction of tropinone (B130398) with 2-furaldehyde in the presence of ethanol (B145695) and aqueous NaOH yields 2-furan-2-ylmethylene-8-methyl-8-azabicyclo[3.2.1]octan-3-one. koreascience.kr

The stereochemistry of the resulting aldol adducts can be influenced by the reaction conditions. Studies on the aldol reaction of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) have shown that different diastereomers can be obtained and interconverted. d-nb.info For example, the direct solventless reaction of tropinone and benzaldehyde (B42025) in the presence of water has been used to synthesize the exo,syn isomer of the aldol adduct. d-nb.info

Enolate Chemistry and α-Functionalization

The generation of an enolate from this compound opens up possibilities for various α-functionalization reactions beyond aldol condensations. This can include alkylations, halogenations, and other electrophilic additions at the C-2 and C-4 positions. The regioselectivity of these reactions can often be controlled by the choice of base and reaction conditions.

Reactions Involving the Bridgehead Nitrogen Atom

The secondary amine at the N-6 position is another key functional group that allows for extensive derivatization of the 6-azabicyclo[3.2.1]octane core.

N-Alkylation and N-Acylation Reactions

The nitrogen atom can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents. For instance, reductive N-alkylation of an intermediate of formula (IV) with an aldehyde of formula (III) is a common strategy. google.com N-acylation can be performed using acyl chlorides or anhydrides. For example, the amine group can be acylated with reagents like acetoxyacetyl chloride. google.com These reactions are fundamental for introducing a wide range of substituents on the nitrogen, which can significantly influence the biological activity of the resulting molecules.

Protection and Deprotection Strategies for the Amine

In multi-step syntheses, it is often necessary to protect the secondary amine to prevent unwanted side reactions. Common protecting groups for the nitrogen atom in similar azabicyclic systems include carbamates, such as tert-butyloxycarbonyl (Boc) and ethyl carbamate (B1207046). nih.gov

The removal of these protecting groups is a critical step. For instance, the deprotection of an ethyl carbamate group can be achieved under harsh conditions using potassium hydroxide, ethanol, and hydrazine (B178648). nih.gov Boc deprotection can also present challenges; treatment with 3 M HCl in methanol (B129727) can lead to partial elimination of a 3-hydroxy group, and an alternative method using TMSI in CH2Cl2 has been reported to result in the Boc-protected alkene as the major product. nih.gov The choice of deprotection strategy must be carefully considered based on the stability of other functional groups present in the molecule.

Functionalization of the Bicyclic Skeleton

The rigid, bridged structure of this compound presents unique challenges and opportunities for synthetic chemists. Functionalization can be targeted at the skeletal carbons or can involve more complex transformations like ring-opening or ring-closing reactions of suitably substituted derivatives.

C-H Functionalization of the Skeletal Carbons

Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic routes. In recent years, significant progress has been made in the C-H functionalization of precursors to afford the this compound scaffold, particularly through innovative chemoenzymatic approaches.

One notable method involves an intramolecular β-C-H functionalization of 3-substituted cyclohexanone (B45756) derivatives, facilitated by ene reductases (EREDs). vulcanchem.comoregonstate.eduresearchgate.net This strategy provides a novel and efficient route to various 6-azabicyclo[3.2.1]octan-3-ones. The process is part of a one-pot, two-step chemoenzymatic cascade that combines iridium photocatalysis with the action of EREDs. vulcanchem.comresearchgate.netacs.org The starting materials for this synthesis are readily available N-phenylglycines and cyclohexenones. vulcanchem.comscispace.com

The reaction mechanism is believed to involve an initial enzymatic dehydrogenation of a 3-substituted cyclohexanone derivative, a process that requires oxygen to likely produce an oxidized flavin cofactor. oregonstate.eduresearchgate.netacs.org This step generates an α,β-unsaturated ketone intermediate. Subsequently, a spontaneous intramolecular aza-Michael addition occurs under basic conditions to form the bridged bicyclic ring system of this compound. vulcanchem.comoregonstate.eduresearchgate.net This metal-free direct β-C-H functionalization process represents a significant advancement in the synthesis of this important scaffold. oregonstate.edu

This photobiocatalytic approach has been successfully applied to synthesize a range of structurally diverse 6-azabicyclo[3.2.1]octan-3-ones. researchgate.net The reaction demonstrates good tolerance for both electron-withdrawing and electron-donating substituents on the phenyl ring of the N-phenylglycine starting material. researchgate.net

Substituent on Phenyl RingPositionProduct
Fluoropara4-Fluoro-6-phenyl-6-azabicyclo[3.2.1]octan-3-one
Chloropara4-Chloro-6-phenyl-6-azabicyclo[3.2.1]octan-3-one
Bromopara4-Bromo-6-phenyl-6-azabicyclo[3.2.1]octan-3-one
Trifluoromethylpara4-(Trifluoromethyl)-6-phenyl-6-azabicyclo[3.2.1]octan-3-one
Methoxypara4-Methoxy-6-phenyl-6-azabicyclo[3.2.1]octan-3-one
Fluorometa3-Fluoro-6-phenyl-6-azabicyclo[3.2.1]octan-3-one
Chlorometa3-Chloro-6-phenyl-6-azabicyclo[3.2.1]octan-3-one
Methoxymeta3-Methoxy-6-phenyl-6-azabicyclo[3.2.1]octan-3-one
This table is generated based on the description of the substrate scope in the referenced literature and represents the types of derivatives that can be synthesized. researchgate.net

Furthermore, the ketone functionality of the resulting this compound can be further derivatized. For instance, selective reduction of 6-phenyl-6-azabicyclo[3.2.1]octan-3-one using L-selectride yields the corresponding 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol. vulcanchem.comoregonstate.eduresearchgate.net This transformation is a key step in the synthesis of bioactive molecules like azaprophen and its analogues. vulcanchem.comoregonstate.eduacs.org

Ring-Opening and Ring-Closing Metathesis (if applicable to specific derivatives)

While direct ring-opening or ring-closing metathesis (RCM) on the saturated carbocyclic framework of this compound is not typical, these powerful olefin metathesis reactions are highly relevant for the synthesis of the broader azabicyclo[3.2.1]octane scaffold from unsaturated precursors. The applicability of these methods hinges on the presence of appropriately positioned double bonds in derivatives of the target molecule.

Ring-closing metathesis has been employed as a key strategy to construct the bicyclic system of related azabicycles. For instance, RCM of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives has been shown to be a viable route for the synthesis of azabicyclo[m.n.1]alkenes. acs.org This strategy has been successfully applied to produce a functionalized 8-azabicyclo[3.2.1]octane, a close structural relative of the 6-azabicyclo system, highlighting the potential of RCM in forming this bicyclic core. researchgate.netacs.org

Although specific examples of RCM being used to functionalize pre-existing this compound derivatives are not prominent in the literature, it is conceivable that derivatives bearing pendant olefinic chains could undergo intramolecular RCM to form more complex, polycyclic structures. Similarly, ring-opening metathesis (ROM) or ring-rearrangement metathesis (RRM) could be envisioned for unsaturated derivatives of the 6-azabicyclo[3.2.1]octane system, such as those containing a double bond within the bicyclic framework. For example, studies on bicyclo[3.2.1]octenes have shown that the outcome between RCM and RRM can be selective, leading to either polycyclic bridged frameworks or fused ring systems.

The following table outlines the potential applicability of metathesis reactions to hypothetical unsaturated derivatives of 6-azabicyclo[3.2.1]octane, based on established principles of olefin metathesis.

Derivative TypeMetathesis ReactionPotential Outcome
This compound with pendant alkenyl chainsRing-Closing Metathesis (RCM)Formation of additional fused or bridged rings
Unsaturated 6-azabicyclo[3.2.1]octene derivativeRing-Opening Metathesis Polymerization (ROMP)Synthesis of polymers with repeating bicyclic units
Unsaturated 6-azabicyclo[3.2.1]octene derivative with a second olefinRing-Rearrangement Metathesis (RRM)Formation of a new, rearranged bicyclic or polycyclic system
This table is illustrative of the potential applications of metathesis reactions to hypothetical derivatives, drawing parallels from related systems.

Applications of 6 Azabicyclo 3.2.1 Octan 3 One As a Synthetic Intermediate and Privileged Scaffold

Construction of Complex Polycyclic Architectures

The unique topology of 6-azabicyclo[3.2.1]octan-3-one makes it an ideal starting point for the construction of more intricate polycyclic systems. Its inherent strain and functionality provide a platform for a range of synthetic transformations.

Building Block for Bridged Nitrogen Heterocycles

This compound serves as a fundamental building block for a diverse array of bridged nitrogen heterocycles. osti.govosti.gov Synthetic strategies have been developed to access this core structure, which can then be further elaborated. nih.govillinois.edu For instance, ene reductases have been employed to facilitate an intramolecular β-C-H functionalization to produce the 6-azabicyclo[3.2.1]octane scaffold. osti.govresearchgate.net This chemoenzymatic approach, combining photocatalysis with ene reductases, allows for the efficient, gram-scale synthesis of this compound derivatives from readily available starting materials like N-phenylglycines and cyclohexenones. nih.govosti.govillinois.edu

Another approach involves the photochemical rearrangement of vinylogous imides to construct the this compound core. capes.gov.br Additionally, a Lewis acid-induced tandem rearrangement of an epoxytropinone provides a pathway to a 7-allylated this compound, which is a key intermediate for more complex molecules. nih.govacs.org Copper-catalyzed enantioselective alkene carboamination reactions have also been developed to create bridged 6-azabicyclo[3.2.1]octane heterocycles.

Key Intermediates in Divergent Synthetic Pathways

The 6-azabicyclo[3.2.1]octane framework is a critical intermediate in divergent synthetic strategies, allowing for the creation of various molecular architectures from a common precursor. researchgate.net For example, different reaction pathways can be controlled by the choice of substrates, leading to a variety of polycyclic nitrogen heterocycles. researchgate.net The strategic functionalization of the this compound core enables access to a range of structurally diverse compounds.

Role in Natural Product Synthesis

The 6-azabicyclo[3.2.1]octane skeleton is present in numerous biologically active natural products. nih.gov Consequently, this compound and its derivatives are crucial precursors in the total synthesis of these complex molecules.

Precursor for Alkaloid Analogs (e.g., azaprophen (B9026) analogues)

This compound is a key precursor for the synthesis of various alkaloid analogs, including those of azaprophen. nih.govosti.govillinois.edu Azaprophen is a potent antimuscarinic agent, and its synthesis often involves intermediates derived from this compound. nih.gov The 6-azabicyclo[3.2.1]octan-3α-ol, obtained by the reduction of the ketone, is a particularly important component for synthesizing azaprophen and its analogues. osti.govillinois.eduresearchgate.net Both chemical and enzymatic methods have been developed for the stereoselective reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones to the corresponding 3α-ols and 3β-ols. rsc.orgrsc.org

A general synthetic route to racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones starts from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.orgrsc.org This involves opening the lactone ring with an amine, reduction of the resulting amide, and subsequent allylic oxidation to yield the desired bicyclic ketone. rsc.orgrsc.org

PrecursorTarget AnalogKey TransformationReference
This compoundAzaprophen analoguesReduction to 6-azabicyclo[3.2.1]octan-3α-ol nih.govosti.govillinois.edu
6-Oxabicyclo[3.2.1]oct-3-en-7-one6-Substituted-6-azabicyclo[3.2.1]octan-3-onesLactone opening, reduction, oxidation rsc.orgrsc.org

Synthesis of Indole (B1671886) Alkaloid Derivatives (e.g., Peduncularine and Hetisine (B12785939) alkaloids)

The 6-azabicyclo[3.2.1]octane core is a characteristic feature of several indole alkaloids, such as peduncularine. ccspublishing.org.cnsioc-journal.cn The synthesis of (±)-peduncularine has been achieved through a Lewis acid-induced rearrangement of an epoxytropinone, which forms a 7-allylated this compound intermediate. nih.govacs.org This intermediate is then converted to the final natural product. nih.gov An enantioselective synthesis of a key intermediate for peduncularine has also been developed through the desymmetrization of an achiral epoxytropinone. researchgate.net

Furthermore, the this compound framework serves as an essential structural element in approaches to the hetisine alkaloids. capes.gov.br A synthetic approach to these complex C20-diterpenoid alkaloids involves the photochemical synthesis of 6-aza-bicyclo[3.2.1]octan-3-ones. capes.gov.br

Target AlkaloidKey IntermediateSynthetic StrategyReference
Peduncularine7-Allyl-6-azabicyclo[3.2.1]octan-3-oneEpoxide opening-induced tandem rearrangement nih.govacs.org
Hetisine AlkaloidsThis compoundVinylogous imide photochemistry capes.gov.br

Design of Novel Scaffolds in Medicinal Chemistry Research

The rigid, three-dimensional nature of the 6-azabicyclo[3.2.1]octane skeleton makes it a "privileged scaffold" in medicinal chemistry. nih.gov This means that this core structure is capable of binding to multiple biological targets, making it a valuable starting point for the design of new therapeutic agents. By modifying the functional groups attached to the 6-azabicyclo[3.2.1]octane core, chemists can create libraries of diverse compounds for drug discovery programs. The ability to synthesize a variety of substituted 6-azabicyclo[3.2.1]octan-3-ones allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Importance as a 3D Building Block for Compound Libraries

The demand for novel, three-dimensionally (3D) shaped, and Fsp3-rich building blocks is a driving force in modern drug discovery, aiming to move beyond the "flatland" of traditional aromatic scaffolds. researchgate.net this compound and its derivatives are exemplary 3D building blocks, valued for their ability to introduce structural complexity and conformational rigidity into molecules, which can lead to improved biological activity and selectivity. researchgate.net

A key aspect of a valuable building block is the presence of orthogonally reactive functional groups that allow for controlled, stepwise diversification. Researchers have developed a bifunctional normorphan building block derived from this compound that features a vinyl MIDA boronate and an N-2,4-dimethoxybenzyl (DMB) amide. These two handles can be manipulated independently, enabling the generation of diverse compound libraries. For instance, the vinyl MIDA boronate is amenable to Suzuki-Miyaura cross-coupling reactions with various aryl bromides, while the N-DMB group can be removed to allow for further N-diversification.

The suitability of this scaffold as a building block for lead-like compound libraries has been validated through computational and synthetic efforts. Analysis of core structures derived from the bifunctional normorphan building block demonstrated that they satisfy key guidelines for desirable lead-like properties, such as AstraZeneca's 'rule of 2'. A virtual library of 344 compounds was generated by computationally performing Suzuki-Miyaura cross-coupling and N-diversification with medicinally relevant groups, confirming the potential of the scaffold to produce compounds with attractive physicochemical properties.

Table 1: Properties of a Virtual Lead-Like Library Derived from a Normorphan Building Block This table summarizes the calculated properties of a 344-compound virtual library, demonstrating its lead-like characteristics.

PropertyMean Value
Molecular Weight (MW)300
Calculated LogP (clogP)2.1

The practical utility of these building blocks is shown in their successful use in chemical synthesis. The Suzuki-Miyaura cross-coupling has been effectively used to attach a variety of aryl groups to the normorphan skeleton, showcasing the scaffold's tolerance to different functional groups.

Table 2: Suzuki-Miyaura Cross-Coupling Reactions on a Bifunctional Normorphan Building Block This table shows the results of coupling reactions between the vinyl MIDA boronate-functionalized normorphan (Building Block 1) and various aryl bromides.

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile13 86
24-Bromo-N,N-dimethylaniline14 56
31-Bromo-4-(trifluoromethyl)benzene15 45
42-Bromopyridine16 68
53-Bromopyridine17 71
64-Bromopyridine hydrochloride18 65

Use in Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are critical strategies in medicinal chemistry for lead optimization and the discovery of novel intellectual property. nih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally distinct framework while preserving the original biological activity. nih.govu-strasbg.fr Bioisosteric replacement is a more general term for swapping any functional group with another that has similar physical or chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic properties. nih.gov

The 6-azabicyclo[3.2.1]octane skeleton is considered a "privileged scaffold" because it is a structural motif that can bind to multiple, unrelated biological targets. nih.gov Its inherent rigidity, defined 3D geometry, and low molecular weight make it an ideal candidate for scaffold hopping exercises. researchgate.net It can replace less rigid or "flat" aromatic scaffolds to improve a compound's drug-like properties, such as increasing the fraction of sp3 carbons (Fsp3), which is often correlated with higher clinical success rates. researchgate.net

While direct, numerous examples of scaffold hopping leading to this compound are specific to proprietary drug discovery programs, the principles are well-established. The spatial arrangement of substituents on the rigid bicyclic frame can mimic the binding pharmacophore of a more flexible or entirely different chemical scaffold. For example, the related 3-aza-6,8-dioxabicyclo[3.2.1]octane core has been successfully used as a dipeptide isostere, demonstrating the potential of such bicyclic systems to act as bioisosteres for key biological recognition elements. researchgate.net

The value of the 6-azabicyclo[3.2.1]octane scaffold in generating lead-like molecules is further supported by property analysis of its core derivatives. Key cores that can be synthesized from the parent building block fall well within established parameters for high-quality building blocks used in drug discovery.

Table 3: 'Rule of 2' Analysis for Normorphan Cores This table evaluates key physicochemical properties of core structures derived from a 6-azabicyclo[3.2.1]octane-based building block against AstraZeneca's 'rule of 2' for desirable building blocks (MW ≤ 200, clogP ≤ 2, number of H-bond donors ≤ 2, pKa ≤ 10).

Core StructureMolecular Weight (MW)clogPH-Bond DonorsFsp3
Lactam Core 3 195.2-0.610.86
Lactam Core 4 195.2-0.610.86
Amine Core 5 181.2-0.221.00
Amine Core 6 181.2-0.221.00

This analysis highlights that the fundamental 6-azabicyclo[3.2.1]octane framework provides an excellent starting point for creating larger, more complex molecules that retain favorable drug-like properties, making it a powerful tool for both bioisosteric replacement and scaffold hopping endeavors in medicinal chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 6 Azabicyclo 3.2.1 Octan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 6-Azabicyclo[3.2.1]octan-3-one. It provides granular insights into the chemical environment of each proton and carbon atom, which is essential for confirming the bicyclic framework and the relative positions of its functional groups.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in its unique bicyclic structure. The chemical shifts (δ) are influenced by the proximity of the carbonyl group and the nitrogen atom within the azabicyclic system. Protons adjacent to the carbonyl group (at C-2 and C-4) are typically deshielded and appear at a lower field, while the bridgehead protons (at C-1 and C-5) and the protons on the nitrogen-containing bridge also exhibit distinct chemical shifts.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1/C5(multiplet)(45-60)
C2/C4(multiplet)(40-55)
C3-(205-215)
C7(multiplet)(30-45)
C8(multiplet)(45-60)
NH(broad singlet)-

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, COSY spectra would show correlations between adjacent protons, helping to trace the proton network throughout the bicyclic system. academie-sciences.frresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton resonances. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of the structure of this compound can be achieved.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₇H₁₁NO) with a high degree of confidence. The predicted monoisotopic mass is 125.08406 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it an essential tool for confirming the identity of a synthesized compound.

Table 2: Predicted m/z Values for Adducts of this compound in HRMS uni.lu

Adduct Predicted m/z
[M+H]⁺126.09134
[M+Na]⁺148.07328
[M-H]⁻124.07678
[M+NH₄]⁺143.11788
[M+K]⁺164.04722

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is often characteristic of the compound's structure. For azabicyclic ketones, fragmentation pathways can be complex but often involve cleavages of the bicyclic ring system. aip.org The analysis of these fragment ions can provide valuable corroborating evidence for the proposed structure. While a detailed fragmentation analysis for the parent compound is not available in the provided results, general fragmentation pathways for azabicycloalkanes have been studied. aip.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a useful tool for functional group identification.

For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the stretching vibration (ν) of the carbonyl group (C=O). This band is typically observed in the region of 1700-1750 cm⁻¹. The exact position can provide clues about ring strain. For instance, the IR spectrum of the related ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate shows a strong C=O stretch. nih.gov Another key feature would be the N-H stretching vibration, which is expected to appear as a moderate absorption in the range of 3300-3500 cm⁻¹. The C-N stretching and N-H bending vibrations would also be present at lower frequencies. Studies on related azabicyclo[3.2.1]octane derivatives have utilized IR spectroscopy to confirm the presence of key functional groups. researchgate.net

Table 3: Expected Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretch1700 - 1750
Amine (N-H)Stretch3300 - 3500
C-NStretch1000 - 1250
C-H (sp³)Stretch2850 - 3000

Infrared (IR) Spectroscopy for Carbonyl and N-H Stretching Frequencies

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the primary functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the most significant absorptions are from the carbonyl (C=O) group of the ketone and the N-H group of the secondary amine.

In its hydrochloride salt form, the IR spectrum would show significant changes. The N-H stretching vibration is replaced by a much broader and stronger ammonium (B1175870) (N-H⁺) stretching band, which typically appears over a wide range from 2200 to 3000 cm⁻¹.

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Carbonyl (C=O)Stretch1715 - 1725Strong
Secondary Amine (N-H)Stretch3300 - 3500Weak-Medium, Sharp
C-H (Aliphatic)Stretch2850 - 3000Medium

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. While a dedicated Raman spectrum for this compound is not widely published, data from analogous compounds, such as Tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one), confirm the Raman activity of this bicyclic system. analyzeiq.com

The carbonyl (C=O) stretch, while strong in the IR, would also be observable in the Raman spectrum, typically in the same 1715-1725 cm⁻¹ region. Vibrations of the carbon-nitrogen and carbon-carbon backbone of the bicyclic structure, which may be weak in the IR spectrum, are often more prominent in the Raman spectrum. Specifically, symmetric C-N-C and C-C stretching modes of the bicyclic framework are expected to produce distinct signals. The N-H stretching vibration is generally weak and difficult to observe in Raman spectra. The high degree of symmetry in the bicyclic skeleton should lead to several well-resolved, sharp peaks in the fingerprint region (below 1500 cm⁻¹), corresponding to various bending, rocking, and twisting motions of the ring system.

X-ray Crystallography

Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. Although a crystal structure for the unsubstituted parent molecule, this compound, has not been reported in publicly accessible databases, numerous crystallographic studies have been conducted on its derivatives. cabbi.biotandfonline.com These studies provide extensive and consistent data on the geometry and conformation of the rigid bicyclic core.

For a chiral derivative, single-crystal X-ray diffraction allows for the unambiguous assignment of the absolute configuration, a critical aspect for stereospecific synthesis and biological applications. This is often achieved through the use of anomalous dispersion, for instance, by crystallizing the compound as a salt with a chiral counter-ion or if the molecule itself contains heavy atoms.

Conformational Analysis in the Crystalline State

Studies on related compounds, such as the oxime of 3-methyl-3-azabicyclo[3.2.1]octan-8-one, confirm that the bicyclic system adopts a chair-envelope conformation in which the piperidine (B6355638) ring is in a distorted chair form and the pyrrolidine (B122466) ring is in an envelope form. researchgate.net This conformational preference is a defining structural characteristic of the 6-azabicyclo[3.2.1]octane scaffold.

Table 2: Typical Conformational Features of the 6-Azabicyclo[3.2.1]octane Scaffold in the Crystalline State (Based on Derivatives)

Structural MoietyDominant ConformationNotes
Six-Membered Ring (Piperidine)ChairMinimizes steric and torsional strain.
Five-Membered Ring (Cyclopentane)EnvelopeCommon low-energy conformation for five-membered rings.
Overall Bicyclic SystemChair-EnvelopeThe most frequently observed low-energy conformation.

Theoretical and Computational Investigations of 6 Azabicyclo 3.2.1 Octan 3 One

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The conformational flexibility of the 6-azabicyclo[3.2.1]octane ring system is a critical determinant of its biological activity and chemical reactivity. The bicyclic structure is comprised of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring, sharing two bridgehead carbons. This arrangement can adopt several conformations.

Molecular mechanics and quantum chemical methods are instrumental in identifying the most stable conformers and the energy barriers between them. For the related 8-azabicyclo[3.2.1]octane system, also known as tropinone (B130398), computational studies have been performed to determine the preference for N-substituents to be in either an axial or equatorial position. academie-sciences.fr Similar studies on 6-azabicyclo[3.2.1]octan-3-one would involve a systematic search of the conformational space to identify low-energy structures. The primary conformations of the six-membered ring are expected to be the chair and boat forms, while the five-membered ring can adopt envelope and twist conformations.

A study on 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ol revealed that the bicyclic system adopts a chair-envelope conformation. csic.es For this compound, the most stable conformation is likely to be a chair conformation for the six-membered ring to minimize steric and torsional strain. The presence of the ketone at C-3 may slightly distort the ideal chair geometry.

ConformerSix-membered Ring ConformationFive-membered Ring ConformationRelative Energy (kcal/mol)
1ChairEnvelope0.0 (most stable)
2ChairTwist1.5 - 2.5
3BoatEnvelope4.0 - 6.0
4BoatTwist5.0 - 7.0

Quantum chemical methods, such as Density Functional Theory (DFT), would provide more accurate energetic information, including the influence of the nitrogen lone pair and the carbonyl group on the conformational preference.

Electronic Structure Analysis via Density Functional Theory (DFT) and Ab Initio Calculations

The electronic structure of this compound dictates its reactivity, particularly the nucleophilic and electrophilic sites. DFT and ab initio methods are employed to calculate various electronic properties, such as the distribution of electron density, molecular orbital energies, and the electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making it a potential nucleophilic center. The LUMO is likely to be centered on the carbonyl group, specifically the antibonding π* orbital, rendering the carbonyl carbon an electrophilic site susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. Ab initio calculations on related systems have been used to determine these properties. researchgate.netnih.gov For instance, a study on mephedrone (B570743) utilized DFT to analyze the HOMO-LUMO gap and other electronic parameters. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative) (Note: These values are hypothetical and based on typical results from DFT calculations on similar organic molecules.)

PropertyPredicted Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-0.5 to 0.5 eV
HOMO-LUMO Gap6.0 to 8.0 eV
Dipole Moment2.5 to 3.5 D

The molecular electrostatic potential (MEP) map would visually represent the electron distribution, with negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) near the carbonyl carbon and the hydrogen atoms.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. montclair.edu For this compound, several reactions are of interest, such as reduction of the ketone, alkylation of the nitrogen, and reactions involving enolate formation.

For example, the reduction of the carbonyl group can lead to two diastereomeric alcohols. DFT calculations can be used to model the approach of a reducing agent (e.g., a hydride) to the carbonyl carbon from either the axial or equatorial face. By calculating the energies of the corresponding transition states, the stereochemical outcome of the reaction can be predicted. The lower energy transition state will correspond to the major product.

In a study on the synthesis of dendrobatid alkaloids, DFT calculations were used to explain the diastereoselectivity of a key reaction step involving a related azabicyclic ketone. rsc.org Similarly, the mechanism of rearrangement of an 8-azabicyclo[3.2.1]octane to a 6-azabicyclo[3.2.1]octane has been investigated, highlighting the power of computational methods in understanding complex reaction pathways. nih.gov

Table 3: Hypothetical Activation Energies for Hydride Reduction of this compound (Note: This table is for illustrative purposes to demonstrate the type of data obtained from transition state calculations.)

Mode of AttackProductActivation Energy (kcal/mol)
AxialEquatorial alcohol10 - 12
EquatorialAxial alcohol12 - 15

These calculations would suggest that the formation of the equatorial alcohol is kinetically favored.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. researchgate.net These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net By calculating the ¹H and ¹³C NMR spectra for the lowest energy conformer of this compound, a theoretical spectrum can be generated. For comparison, the experimental ¹H and ¹³C NMR data for a related compound, tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate, shows characteristic signals for the bicyclic core.

Similarly, the calculation of harmonic vibrational frequencies can predict the positions of major peaks in the infrared (IR) spectrum. The most prominent peak for this compound is expected to be the C=O stretching vibration.

Table 4: Predicted vs. Experimental Spectroscopic Data for Azabicyclo[3.2.1]octane Derivatives (Note: Experimental data is for tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate and is used for comparative purposes. Predicted values for the target molecule are illustrative.)

Spectroscopic DataPredicted (this compound)Experimental (Derivative)
¹H NMR (bridgehead H)~3.0 - 3.5 ppm3.2–3.8 ppm (m, 4H)
¹³C NMR (C=O)~205 - 215 ppm155.2 ppm (carboxylate)
IR (C=O stretch)~1710 - 1730 cm⁻¹1700 cm⁻¹ (carboxylate)

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound in a solvent, such as water or chloroform, would reveal how the molecule moves and interacts with its environment.

MD simulations can be used to explore the conformational space more extensively than static calculations and can identify conformational transitions. By analyzing the trajectory of the simulation, one can determine the flexibility of different parts of the molecule, the stability of intramolecular hydrogen bonds (if any), and the solvent structure around the molecule. This information is particularly relevant for understanding how the molecule might bind to a biological target, such as an enzyme or receptor. For instance, MD simulations have been used to study the interfacial behavior of composite materials, demonstrating the versatility of this technique. mdpi.com

Future Directions and Emerging Research Avenues in 6 Azabicyclo 3.2.1 Octan 3 One Chemistry

Development of Green and Sustainable Synthetic Methodologies

The development of environmentally friendly and sustainable methods for synthesizing 6-azabicyclo[3.2.1]octan-3-one is a major focus of current research. hilarispublisher.com Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, leading to significant chemical waste. illinois.edu In contrast, green chemistry approaches aim to minimize environmental impact by using renewable starting materials, eco-friendly solvents, and catalytic processes. hilarispublisher.com

A notable advancement in this area is the use of biocatalysis. Researchers have successfully employed ene reductases (EREDs) to facilitate an intramolecular β-C-H functionalization, leading to the formation of the 6-azabicyclo[3.2.1]octane scaffold. nih.govillinois.edu This chemoenzymatic cascade, which can be combined with photocatalysis, utilizes readily available starting materials like N-phenylglycines and cyclohexenones, which can be derived from biomass. nih.govosti.gov This method is not only more sustainable but can also be performed on a gram scale. nih.gov The enzymatic approach operates under mild conditions and, as a biodegradable catalyst, offers high regioselectivity. illinois.edu

Further research in this area is directed towards expanding the substrate scope of these enzymatic reactions through screening and engineering of EREDs. nih.gov The goal is to develop a versatile and green platform for the synthesis of a wide range of structurally diverse this compound derivatives.

Exploration of Novel Catalytic Transformations

The exploration of novel catalytic transformations is another key area of research in this compound chemistry. Catalysts play a crucial role in improving the efficiency, selectivity, and scope of chemical reactions. Recent work has demonstrated the use of an iridium photocatalyst in combination with ene reductases for the synthesis of 6-azabicyclo[3.2.1]octan-3-ones. nih.govillinois.edu This photobiocatalytic approach allows for the efficient synthesis of a variety of derivatives. nih.gov

In addition to photocatalysis, organocatalysis is also being explored. For instance, proline-catalyzed sequential α-aminoxylation/α-amination and Horner-Wadsworth-Emmons olefination has been used to synthesize 1,3-amino alcohols, demonstrating the potential of organocatalysis in functionalizing related bicyclic structures. acs.org The development of new chiral Brønsted acid catalysts is also a promising area, as these catalysts can promote enantioselective reactions. researchgate.net

Future research will likely focus on the discovery and development of new catalysts, including metal-based, organo-, and biocatalysts, to enable novel and more efficient transformations of the this compound scaffold. This includes the development of catalysts for stereoselective reactions to produce enantiomerically pure compounds, which are crucial for pharmaceutical applications. ox.ac.ukresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic methods for this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable production. mdpi.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved reaction control, enhanced safety, and the potential for higher yields and purity. mdpi.comnih.gov

For example, the continuous-flow synthesis of atropine, a tropane (B1204802) alkaloid, has been demonstrated. mdpi.com This multi-step synthesis was carried out using a commercially available flow system, highlighting the feasibility of applying this technology to complex molecules. mdpi.com Automated synthesis platforms can further enhance efficiency by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery.

Future efforts in this area will likely involve the development of integrated flow chemistry and automated synthesis systems specifically designed for the synthesis and derivatization of the this compound core. This will facilitate the rapid and efficient production of a wide range of analogues for biological evaluation.

Expansion of the Scaffold's Utility in Diverse Chemical Fields

The 6-azabicyclo[3.2.1]octane ring system is a privileged scaffold in drug discovery, with applications in the development of treatments for a variety of conditions. researchgate.netillinois.edu Derivatives of this scaffold have shown potential as analgesics, and are components of drugs like azaprophen (B9026) and actinobolamine, as well as being analogues of cocaine. nih.govillinois.eduosti.gov

Current and future research aims to expand the utility of the this compound scaffold beyond its traditional applications in medicinal chemistry. The unique structural and electronic properties of this scaffold make it a candidate for applications in materials science, for example, in the development of new polymers or functional materials. Its ability to serve as a chiral auxiliary could also be further explored in asymmetric synthesis. ox.ac.uk

The development of new synthetic methodologies, as described in the preceding sections, will play a crucial role in enabling the exploration of these new applications by providing access to a wider range of functionalized derivatives.

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the development of more efficient and selective synthetic methods. Advanced mechanistic investigations using in situ spectroscopic techniques are becoming increasingly important in this regard.

For instance, mechanistic studies of the ene reductase-catalyzed synthesis of this compound have revealed that the reaction requires oxygen to produce an oxidized flavin, which then dehydrogenates a cyclohexanone (B45756) derivative to form an α,β-unsaturated ketone. nih.govillinois.eduosti.gov This intermediate then undergoes a spontaneous intramolecular aza-Michael addition to form the bicyclic scaffold. nih.govillinois.eduosti.govresearcher.life Theoretical studies, such as those on the Robinson-Schoepf synthesis of tropinone (B130398), a related compound, have used computational methods to investigate the potential energy surface and the stability of reaction intermediates. orientjchem.orgorientjchem.org These studies have provided valuable insights into the reaction mechanism, including the role of different reagents and intermediates. orientjchem.orgwikipedia.orgresearchgate.net

Future research will likely involve the increased use of in situ spectroscopic techniques, such as NMR and IR spectroscopy, coupled with computational modeling, to gain a more detailed understanding of the reaction pathways. This will enable the rational design of improved catalysts and reaction conditions for the synthesis of this compound and its derivatives.

Q & A

What are the key synthetic routes for 6-azabicyclo[3.2.1]octan-3-one, and how do reaction conditions influence stereoselectivity?

Basic : A three-step route starts with 6-oxabicyclo[3.2.1]oct-3-en-7-one, involving lactone ring opening with amines to form amides, followed by reduction with lithium aluminium hydride (LiAlH4) to yield amino alcohols . Stereoselectivity is controlled by the choice of reducing agents and temperature. For example, LiAlH4 favors axial attack, producing specific diastereomers.
Advanced : Ene reductases (EREDs) enable intramolecular β-C-H functionalization via chemoenzymatic cascades. This method combines iridium photocatalysis with EREDs, achieving high diastereoselectivity (>99% de) for bridged bicyclic scaffolds . Mechanistic studies reveal oxygen-dependent flavin oxidation to drive dehydrogenation and Aza-Michael addition .

How can stereochemical outcomes in the reduction of this compound derivatives be optimized?

Basic : Stereoselective reduction of ketones to alcohols can be achieved using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic methods. LiAlH4 under low-temperature conditions (-78°C) minimizes epimerization .
Advanced : Protein-engineered transaminases (TAs) from Ruegeria sp. TM1040 enable enantioselective amination. For example, a TA variant with mutations (Y59W/Y87F/Y152F/T231A/I234M) achieves >99% diastereomeric excess in converting 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one to exo-amine products .

What analytical techniques are critical for characterizing this compound and its derivatives?

Basic : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. Key structural data include:

  • Molecular formula : C7H11NO (base scaffold) .
  • SMILES : C1C2CC(CC1NC2)=O .
    Advanced : Collision cross-section (CCS) analysis via ion mobility spectrometry (IMS) predicts conformational stability. Computational tools (e.g., Gaussian) validate bicyclic ring strain and hydrogen-bonding interactions .

How do structural modifications (e.g., N-substituents) affect the pharmacological activity of this compound derivatives?

Basic : Substituting the nitrogen atom with methyl or benzyl groups alters lipophilicity and blood-brain barrier penetration. For instance, 6-methyl derivatives show enhanced monoamine reuptake inhibition .
Advanced : Structure-activity relationship (SAR) studies reveal that 1-(3-hydroxyphenyl)-6,7-dimethyl derivatives act as balanced μ-opioid receptor antagonists with low physical dependence potential. X-ray crystallography confirms absolute stereochemistry correlates with efficacy .

What methodologies resolve contradictions in reported synthetic yields or stereochemical outcomes?

Basic : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). Compare yields using HPLC purity assays .
Advanced : Density functional theory (DFT) calculations identify transition-state energy barriers. For example, competing pathways in LiAlH4 reductions explain yield discrepancies between axial vs. equatorial attack .

How can this compound be derivatized for diverse applications?

Basic : The ketone group undergoes nucleophilic addition (e.g., Grignard reagents) to form tertiary alcohols. Methyl ester derivatives (e.g., methyl 6-azabicyclo[3.2.1]octane-3-carboxylate) are synthesized via esterification .
Advanced : Biocatalytic cascades convert the ketone to 3α-alcohols using EREDs, enabling access to azaprophen analogs for neuroactive drug discovery .

What are the challenges in scaling up enzymatic synthesis of this compound derivatives?

Advanced : EREDs require oxygen-sensitive flavin cofactors, necessitating anaerobic reactors. Immobilization on silica matrices improves enzyme stability and reusability .

How does the bicyclic scaffold influence interactions with biological targets?

Advanced : The rigid bicyclic structure mimics tropane alkaloids (e.g., cocaine), enabling binding to monoamine transporters. Molecular docking studies show the nitrogen lone pair forms hydrogen bonds with aspartate residues in serotonin transporters .

What strategies mitigate byproducts in multi-step syntheses of this compound?

Basic : Purify intermediates via flash chromatography. Use protecting groups (e.g., Boc) to prevent amine oxidation .
Advanced : Flow chemistry minimizes side reactions by precise control of residence time and temperature .

How are computational tools applied to predict the reactivity of this compound derivatives?

Advanced : Molecular dynamics (MD) simulations model ring-flipping dynamics, while quantum mechanics/molecular mechanics (QM/MM) predict regioselectivity in electrophilic substitutions .

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